molecular formula C7H14ClNO3 B8679097 Acetamide, 2-chloro-N-(2,2-dimethoxyethyl)-N-methyl- CAS No. 69184-36-7

Acetamide, 2-chloro-N-(2,2-dimethoxyethyl)-N-methyl-

Cat. No. B8679097
CAS RN: 69184-36-7
M. Wt: 195.64 g/mol
InChI Key: BCJUDTIFZMUVFM-UHFFFAOYSA-N
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Patent
US04113464

Procedure details

The dimethylacetal of 2-methylaminoacetaldehyde (50 grams; 0.42 mole), methylene chloride (200 ml) and triethylamine (46.6 grams; 0.462 mole) were charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer, addition funnel and calcium chloride drying tube. The reaction mixture was cooled to about -20° C. and chloroacetyl chloride (49.7 grams; 0.44 mole) dissolved in methylene chloride (29 ml) was added dropwise with stirring. After the addition was completed stirring was continued for a period of about 60 minutes at a temperature of from -20° C. to -10° C. The reaction mixture was then stirred at room temperature overnight. After this time ether (125 ml) was added and the reaction mixture was filtered. The filtrate was then washed with water and dilute aqueous sodium hydroxide. The washed solution was dried over anhydrous magnesium sulfate, filtered and stripped of solvent under reduced pressure to yield the desired product N-methyl-N-(2,2-dimethoxyethyl)-α-chloroacetamide having a boiling point of 117° to 119° C. at 0.30 mm of Hg pressure.
[Compound]
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
49.7 g
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
solvent
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH:4]=[O:5].[CH2:6](N(CC)CC)C.[Cl:13][CH2:14][C:15](Cl)=[O:16].C[CH2:19][O:20]CC>C(Cl)Cl>[CH3:1][N:2]([CH2:3][CH:4]([O:20][CH3:19])[O:5][CH3:6])[C:15](=[O:16])[CH2:14][Cl:13]

Inputs

Step One
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
CNCC=O
Name
Quantity
46.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
49.7 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
29 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer, addition funnel and calcium chloride drying tube
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
was completed stirring
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
The filtrate was then washed with water and dilute aqueous sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed solution was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
CN(C(CCl)=O)CC(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.